molecular formula C16H20ClNO B5426897 N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride

N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride

Cat. No.: B5426897
M. Wt: 277.79 g/mol
InChI Key: HRWDCVNMYDINKI-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenylphenoxy group attached to the ethanamine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenylphenol and ethylamine.

    Etherification: 2-phenylphenol is reacted with ethylene oxide in the presence of a base to form 2-(2-phenylphenoxy)ethanol.

    Amination: The 2-(2-phenylphenoxy)ethanol is then reacted with ethylamine in the presence of a dehydrating agent to form N-ethyl-2-(2-phenylphenoxy)ethanamine.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the N-ethyl-2-(2-phenylphenoxy)ethanamine to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of phenolic compounds or quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

Chemistry: N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the interactions of phenoxyethanamines with biological targets. It is also used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The phenylphenoxy group enhances its binding affinity to these receptors, while the ethylamine group contributes to its pharmacokinetic properties.

Comparison with Similar Compounds

  • N-ethyl-2-(2-ethylphenoxy)ethanamine;hydrochloride
  • N-ethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
  • N-ethyl-2-(4-chlorophenoxy)ethanamine;hydrochloride

Uniqueness: N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride is unique due to the presence of the phenylphenoxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity and binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-ethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-2-17-12-13-18-16-11-7-6-10-15(16)14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWDCVNMYDINKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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